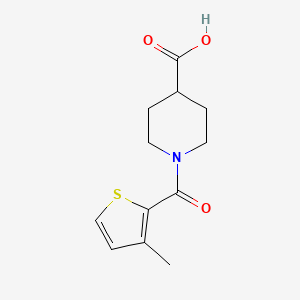

1-(3-Methylthiophene-2-carbonyl)piperidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-Methylthiophene-2-carbonyl)piperidine-4-carboxylic acid is a piperidine-4-carboxylic acid derivative functionalized at the nitrogen atom with a 3-methylthiophene-2-carbonyl group. This compound combines the rigid piperidine scaffold, which is prevalent in bioactive molecules, with a sulfur-containing heterocyclic substituent.

Preparation Methods

The synthesis of 1-(3-Methylthiophene-2-carbonyl)piperidine-4-carboxylic acid involves several key steps:

Thiophene Synthesis: Thiophene derivatives can be synthesized using various methods such as the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis.

Piperidine Derivatives: Piperidine derivatives are often synthesized through hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.

Chemical Reactions Analysis

1-(3-Methylthiophene-2-carbonyl)piperidine-4-carboxylic acid undergoes various chemical reactions:

Scientific Research Applications

1-(3-Methylthiophene-2-carbonyl)piperidine-4-carboxylic acid is a complex organic compound with a piperidine ring substituted with a carboxylic acid and a thiophene moiety. Its molecular formula is C₁₁H₁₃NO₃S, and its CAS number is 1016882-21-5. The compound features a methylthiophene group at the 3-position and a carboxylic acid at the 4-position of the piperidine ring, giving it unique chemical properties and potential biological activities.

Potential Applications

This compound has potential applications in various fields:

- Medicinal Chemistry The presence of piperidine and thiophene structures suggests it may possess biological activities, making it relevant for drug development.

- Agrochemical Research It may be useful in developing new pesticides or herbicides.

- Materials Science It can be used in the synthesis of novel materials with specific properties.

- Chemical Research As a building block in organic synthesis, it can be used to create more complex molecules.

Structural Analogues

Several compounds share structural similarities with this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(5-Methylthiophene-2-carbonyl)piperidine-4-carboxylic acid | Similar piperidine core with different thiophene substitution | Different biological activity profile |

| Piperidine-4-carboxylic acid | Lacks thiophene moiety | More established in medicinal chemistry |

| 3-Methylthiophene-2-carboxylic acid | Contains a carboxylic acid but no piperidine | Focused on aromatic properties rather than cyclic |

| 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid | Similar core structure but without methyl substitution | May exhibit differing reactivity and stability |

These compounds highlight the uniqueness of this compound through its specific combination of functional groups and structural features, which may lead to distinct biological activities and applications.

Biological Activities

Research indicates that compounds containing piperidine and thiophene structures exhibit various biological activities. The specific combination of a piperidine ring, carboxylic acid, and methylthiophene group can lead to unique biological activities and applications.

Properties

- Molecular Formula: C₁₁H₁₃NO₃S

- CAS Number: 1016882-21-5

- Molecular Weight: 143.17 g/mol

- IUPAC Name: 3-methylthiophene-2-carboxylic acid

- InChI: InChI=1S/C6H6O2S/c1-4-2-3-9-5(4)6(7)8/h2-3H,1H3,(H,7,8)/i6+1

- InChIKey: IFLKEBSJTZGCJG-PTQBSOBMSA-N

- SMILES: CC1=C(SC=C1)13CO

Mechanism of Action

The mechanism of action of 1-(3-Methylthiophene-2-carbonyl)piperidine-4-carboxylic acid involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The substituent on the piperidine nitrogen significantly impacts molecular weight, solubility, and lipophilicity. Key analogs include:

Notes:

- Log S (water solubility) for the target compound is predicted based on analogs. The 3-methylthiophene group introduces moderate lipophilicity compared to trifluoromethylpyridyl (more lipophilic) or ethoxycarbonyl (more polar) substituents.

- The sulfur atom in thiophene may enhance metabolic stability compared to ester-containing analogs .

Biological Activity

1-(3-Methylthiophene-2-carbonyl)piperidine-4-carboxylic acid is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C12H13NO3S

- Molecular Weight : 249.30 g/mol

- CAS Number : 23806-24-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may exhibit the following mechanisms:

- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

- Receptor Modulation : The compound may interact with receptors involved in various signaling pathways, influencing cellular responses.

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) that suggests potential as a lead compound for antibiotic development.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation in preclinical models. In vitro studies indicated that it could downregulate pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting potential applications in treating inflammatory diseases.

Study on Antimicrobial Efficacy

In a recent study published in Molecules, researchers evaluated the antimicrobial efficacy of this compound against resistant bacterial strains. The findings revealed that the compound not only inhibited growth but also enhanced the efficacy of conventional antibiotics when used in combination therapies .

Investigation of Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of this compound using a murine model of acute inflammation. Results showed significant reductions in paw swelling and histological signs of inflammation, indicating its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Methylthiophene-2-carbonyl)piperidine-4-carboxylic acid, and how can yield be optimized?

Answer: The compound is typically synthesized via multi-step reactions, including:

- Step 1: Condensation of 3-methylthiophene-2-carboxylic acid with a piperidine derivative (e.g., tert-butoxycarbonyl-protected piperidine) using coupling reagents like DCC or EDC.

- Step 2: Deprotection under acidic conditions (e.g., HCl/dioxane) to remove the Boc group.

- Step 3: Cyclization or functionalization steps, often requiring palladium catalysts and inert atmospheres for cross-coupling reactions.

Yield optimization involves:

- Temperature control: Maintaining 40–100°C during coupling steps to balance reaction rate and side-product formation.

- Catalyst loading: Adjusting Pd(OAc)₂ or tert-butyl XPhos to 2–5 mol% to minimize costs while ensuring completion .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Answer:

- Analytical Techniques:

Q. What solvent systems are ideal for improving the compound’s solubility in biological assays?

Answer:

- Polar aprotic solvents: DMSO or DMF (1–5% v/v in aqueous buffers) enhance solubility without denaturing proteins.

- Co-solvents: Ethanol (10–20%) can stabilize the compound in cell culture media. Pre-solubility testing via dynamic light scattering (DLS) is recommended .

Advanced Research Questions

Q. How does stereochemistry at the piperidine ring influence the compound’s interaction with biological targets?

Answer:

- Cis vs. trans configurations: The cis-4-phenylpiperidine derivative (e.g., from ) shows higher binding affinity to opioid receptors due to spatial alignment of the thiophene carbonyl and carboxylic acid groups.

- Chiral resolution: Use chiral HPLC (e.g., CHIRALPAK® AD-H column) to separate enantiomers and test activity in vitro .

Q. What computational methods are suitable for predicting the compound’s reactivity and metabolic stability?

Answer:

- Density Functional Theory (DFT): Calculate electron density maps to identify nucleophilic/electrophilic sites.

- ADMET Prediction: Tools like Schrödinger’s QikProp model logP (2.1) and CYP450 inhibition profiles.

- Molecular Dynamics (MD): Simulate binding to cytochrome P450 enzymes to assess oxidation pathways .

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

Answer:

- Comparative analysis: Replicate studies under standardized conditions (e.g., OECD TG 423) to isolate variables like purity (>98% vs. 95%) or solvent effects.

- In vivo vs. in vitro: Oral LD₅₀ discrepancies may arise from metabolic differences; parallel testing in rodent models and HepG2 cells is advised .

Q. What strategies improve the compound’s stability during long-term storage?

Answer:

- Lyophilization: Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the carboxylic acid group.

- Excipients: Add 1% trehalose to buffer formulations (pH 6.5–7.5) to reduce aggregation .

Methodological and Mechanistic Questions

Q. What is the role of the thiophene moiety in modulating the compound’s pharmacokinetics?

Answer:

- Lipophilicity: The 3-methylthiophene group increases logD (1.8), enhancing blood-brain barrier penetration.

- Metabolic resistance: Thiophene’s sulfur atom reduces CYP3A4-mediated oxidation compared to phenyl analogs .

Q. How can researchers design derivatives to enhance target selectivity (e.g., kinase inhibition)?

Answer:

- Bioisosteric replacement: Substitute the piperidine-4-carboxylic acid with tetrazole or sulfonamide groups to alter hydrogen-bonding patterns.

- SAR Studies: Systematic modification of the methylthiophene substituent (e.g., 4-Cl or 5-NO₂) to map binding pocket interactions .

Q. What in vitro assays are most effective for evaluating the compound’s anti-inflammatory activity?

Answer:

- NF-κB Luciferase Reporter Assay: Measure inhibition of TNF-α-induced NF-κB activation in HEK293T cells.

- COX-2 ELISA: Quantify prostaglandin E₂ reduction in LPS-stimulated macrophages. EC₅₀ values <10 µM indicate high potency .

Q. Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in biological activity data?

Answer:

- QC Protocols: Enforce strict HPLC purity thresholds (>98%) and NMR conformity checks.

- Normalization: Express activity data relative to an internal control (e.g., IC₅₀ of a reference inhibitor) .

Q. What statistical models are appropriate for analyzing dose-response curves in mechanistic studies?

Answer:

- Four-Parameter Logistic (4PL) Regression: Fit sigmoidal curves to calculate EC₅₀/IC₅₀ values using tools like GraphPad Prism.

- ANOVA with Tukey’s Test: Compare means across multiple derivatives (p < 0.05) .

Q. Safety and Compliance

Q. What personal protective equipment (PPE) is mandatory when handling this compound?

Answer:

- Respiratory: NIOSH-approved N95 mask if handling powder.

- Gloves: Nitrile gloves (≥8 mil thickness) to prevent dermal exposure (H315/H319).

- Eye Protection: Goggles with side shields for splash prevention .

Properties

Molecular Formula |

C12H15NO3S |

|---|---|

Molecular Weight |

253.32 g/mol |

IUPAC Name |

1-(3-methylthiophene-2-carbonyl)piperidine-4-carboxylic acid |

InChI |

InChI=1S/C12H15NO3S/c1-8-4-7-17-10(8)11(14)13-5-2-9(3-6-13)12(15)16/h4,7,9H,2-3,5-6H2,1H3,(H,15,16) |

InChI Key |

FQMAFUKVGLMLJG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=C1)C(=O)N2CCC(CC2)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.